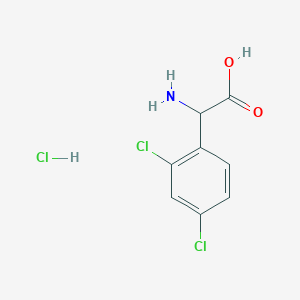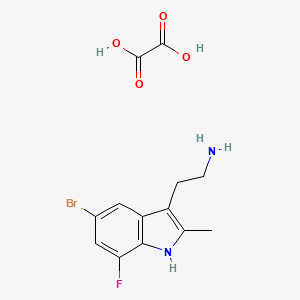
N-(tert-ブトキシカルボニル)-O-(9H-フルオレン-9-イルメトキシカルボニル)-L-バリル-L-セリン
概要
説明
“Boc-Ser(Fmoc-Val)-OH” is a compound with the empirical formula C28H34N2O8 and a molecular weight of 526.58 . It is used in peptide synthesis .
Molecular Structure Analysis
The SMILES string for “Boc-Ser(Fmoc-Val)-OH” isCC(C)C@HOCC1c2ccccc2-c3ccccc13)C(=O)OCC@HOC(C)(C)C)C(O)=O . This string represents the structure of the molecule in a linear format. Physical and Chemical Properties Analysis
“Boc-Ser(Fmoc-Val)-OH” is a solid compound . It has a molecular weight of 526.58 and a density of 1.2±0.1 g/cm3 . The boiling point is 726.7±60.0 °C at 760 mmHg .科学的研究の応用
ペプチドクリプトチオエステルの自動合成
“N-(tert-ブトキシカルボニル)-O-(9H-フルオレン-9-イルメトキシカルボニル)-L-バリル-L-セリン”は、ペプチドクリプトチオエステルの自動化されたFmocベース合成において重要な役割を果たします。 このプロセスは、化学生物学の分野における重要な反応であるネイティブケミカルリゲーション(NCL)によるタンパク質の収束合成に重要です 。この手法により、さまざまな生物学的プロセスにおいて不可欠な、長鎖の天然発生システインリッチペプチド配列を合成することができます。
ペプチド合成におけるグリーンケミストリー
この化合物は、潜在的な薬物としてのペプチドを作成するための好ましい方法であるFmoc / tBu固相ペプチド合成で使用されています 。このアプローチは、より環境に優しい溶媒を使用し、有害な廃棄物を最小限に抑えることで環境への影響を減らすことを目的とした、化学におけるグリーン化の取り組みの一部です。
アジドアミノ酸の合成
Fmoc保護アジドアミノ酸の調製において、“N-(tert-ブトキシカルボニル)-O-(9H-フルオレン-9-イルメトキシカルボニル)-L-バリル-L-セリン”は、短いモデルペプチドに組み込む能力のために使用されます 。これらのアジドアミノ酸は、バイオコンジュゲーションや創薬で広く使用されているクリックケミストリーアプリケーションにおいて価値があります。
Safety and Hazards
“Boc-Ser(Fmoc-Val)-OH” is classified as a combustible solid . It may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the skin, eyes, and respiratory tract . In case of exposure, appropriate safety measures should be taken, such as moving to fresh air, rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .
作用機序
Target of Action
Boc-Ser(Fmoc-Val)-OH is primarily used in the synthesis of peptides, which are key intermediates for the convergent synthesis of proteins . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound Boc-Ser(Fmoc-Val)-OH is involved in the Fmoc-based solid-phase synthesis of peptides . The Fmoc group is removed typically with piperidine, which in turn scavenges the liberated dibenzofulvene to form a fulvene-piperidine adduct . This process enables the synthesis of peptide thioester surrogates .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-Ser(Fmoc-Val)-OH is the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation . This compound plays a crucial role in the amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .
Result of Action
The result of the action of Boc-Ser(Fmoc-Val)-OH is the successful synthesis of peptide a-thioesters . These peptide a-thioesters are key intermediates for the convergent synthesis of proteins .
Action Environment
The action of Boc-Ser(Fmoc-Val)-OH is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficacy and stability of the compound . For instance, the Fmoc group is removed typically with piperidine, and this process can be influenced by the choice of solvent .
生化学分析
Biochemical Properties
Boc-Ser(Fmoc-Val)-OH is primarily used in the synthesis of peptides and proteins. It interacts with several enzymes and proteins during these processes. For instance, it can be involved in reactions catalyzed by proteases, which cleave peptide bonds, and ligases, which form new peptide bonds. The compound’s interactions with these enzymes are essential for the successful synthesis of longer peptide chains. Additionally, Boc-Ser(Fmoc-Val)-OH can interact with other biomolecules, such as nucleotides and cofactors, which may influence its reactivity and stability in biochemical reactions .
Cellular Effects
Boc-Ser(Fmoc-Val)-OH can influence various cellular processes when introduced into cell cultures. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of Boc-Ser(Fmoc-Val)-OH in a cellular environment can lead to changes in the activity of kinases and phosphatases, enzymes that regulate signaling pathways through phosphorylation and dephosphorylation. These changes can subsequently alter gene expression patterns and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, Boc-Ser(Fmoc-Val)-OH exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, Boc-Ser(Fmoc-Val)-OH may act as a competitive inhibitor for certain proteases, preventing them from cleaving peptide bonds. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of Boc-Ser(Fmoc-Val)-OH can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that Boc-Ser(Fmoc-Val)-OH can remain stable for extended periods under controlled conditions. Its stability may decrease in the presence of certain enzymes or reactive molecules, leading to degradation and reduced efficacy. Long-term exposure to Boc-Ser(Fmoc-Val)-OH in cell cultures can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activities .
特性
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O8/c1-16(2)23(25(33)36-15-22(24(31)32)29-27(35)38-28(3,4)5)30-26(34)37-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,14-15H2,1-5H3,(H,29,35)(H,30,34)(H,31,32)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSTCBLZOMXJJ-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110238 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-08-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)




